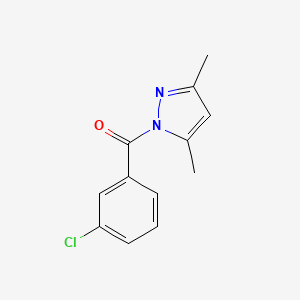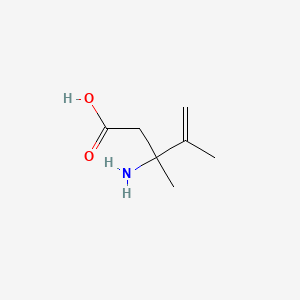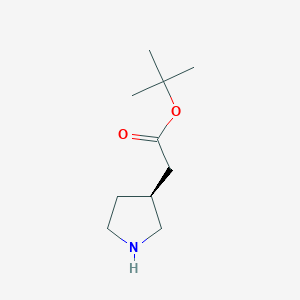
1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Structure Exploration Research on pyrazole derivatives, including 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, involves the exploration of their molecular structure. Studies have focused on understanding the geometric and electronic properties of these compounds using techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). Such research provides valuable insights into the stability, reactivity, and potential applications of these molecules in various scientific fields (Khan et al., 2020).
2. Synthesis and Antibacterial Activities Pyrazole derivatives have been synthesized and characterized for their antibacterial activities. Research in this area includes examining the effectiveness of these compounds against various bacterial strains, thereby highlighting their potential as antimicrobial agents. This is significant for the development of new drugs and treatments in medical science (Asiri & Khan, 2010).
3. Development of Functionalized Pyrazoles Functionalized pyrazoles have been developed for various applications, including the creation of ligands for coordination chemistry. This involves modifying pyrazoles to enhance their chemical properties, making them suitable for specific scientific and industrial applications (Grotjahn et al., 2002).
4. Tautomerism Studies Research on the tautomerism of NH-pyrazoles, including derivatives like this compound, is vital for understanding their chemical behavior. Such studies involve examining the different forms these compounds can take and how they change under various conditions. This knowledge is crucial for predicting the behavior of pyrazoles in different chemical reactions (Cornago et al., 2009).
5. Infrared and Ab Initio Studies Infrared spectroscopy and ab initio calculations are used to study the hydrogen bonding and proton transfer in complexes formed by pyrazoles. This research is fundamental for understanding the molecular interactions and dynamics of these compounds, which has implications in fields like pharmaceuticals and material science (Castaneda et al., 2003).
6. Synthesis of Benzopyrano Pyrazole Derivatives The synthesis of benzopyrano pyrazole derivatives and their subsequent reaction studies highlight the versatility and reactivity of pyrazole compounds. This area of research contributes to the development of new chemical entities with potential applications in various industries, including pharmaceuticals (Allah, 2000).
Properties
IUPAC Name |
(3-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-9(2)15(14-8)12(16)10-4-3-5-11(13)7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMAPKSXVRZRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)
![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)






![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)
